molecular formula C13H8ClN5O2S B5836266 5-[(2-chloro-6-nitrophenyl)thio]-1-phenyl-1H-tetrazole

5-[(2-chloro-6-nitrophenyl)thio]-1-phenyl-1H-tetrazole

Cat. No. B5836266
M. Wt: 333.75 g/mol
InChI Key: LEAJEFRYIKSVAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-chloro-6-nitrophenyl)thio]-1-phenyl-1H-tetrazole, commonly known as CNPTT, is a tetrazole-based compound that has gained significant attention in the field of medicinal chemistry due to its promising pharmacological properties. CNPTT has been extensively studied for its potential application as an antimicrobial, anticancer, and anti-inflammatory agent. In

Mechanism of Action

The mechanism of action of CNPTT is not fully understood. However, research has suggested that CNPTT exerts its antimicrobial activity by disrupting the bacterial cell membrane and inhibiting the production of essential enzymes. Similarly, CNPTT exerts its anticancer activity by inducing apoptosis in cancer cells and inhibiting the growth and proliferation of cancer cells. Furthermore, CNPTT exerts its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
CNPTT has been shown to possess significant biochemical and physiological effects. Research has suggested that CNPTT exhibits low toxicity towards mammalian cells, making it a potential candidate for further development as an antimicrobial, anticancer, and anti-inflammatory agent. Moreover, CNPTT has been found to possess good solubility and stability, making it suitable for various drug delivery systems.

Advantages and Limitations for Lab Experiments

CNPTT has several advantages for lab experiments. Firstly, CNPTT exhibits potent antimicrobial, anticancer, and anti-inflammatory activity, making it a potential candidate for further development as a therapeutic agent. Secondly, CNPTT exhibits low toxicity towards mammalian cells, making it suitable for various in vitro and in vivo experiments. However, one limitation of CNPTT is its complex synthesis process, which may limit its scalability for large-scale production.

Future Directions

There are several future directions for the development of CNPTT. Firstly, further research is required to fully understand the mechanism of action of CNPTT. Secondly, more studies are needed to investigate the potential application of CNPTT as an antimicrobial, anticancer, and anti-inflammatory agent in vivo. Moreover, future research should focus on developing more efficient and scalable synthesis methods for CNPTT. Finally, further studies are needed to investigate the potential application of CNPTT in various drug delivery systems.

Synthesis Methods

CNPTT can be synthesized using a multi-step reaction process. The first step involves the synthesis of 2-chloro-6-nitrophenyl thioether, which is achieved by reacting 2-chloro-6-nitrophenol with thiophenol in the presence of a base. The second step involves the cyclization of the thioether with sodium azide and copper sulfate to form 5-[(2-chloro-6-nitrophenyl)thio]-1-phenyl-1H-tetrazole.

Scientific Research Applications

CNPTT has been widely studied for its potential application in the field of medicinal chemistry. Research has shown that CNPTT exhibits potent antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa. In addition, CNPTT has been found to possess significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, CNPTT has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

5-(2-chloro-6-nitrophenyl)sulfanyl-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN5O2S/c14-10-7-4-8-11(19(20)21)12(10)22-13-15-16-17-18(13)9-5-2-1-3-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAJEFRYIKSVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SC3=C(C=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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